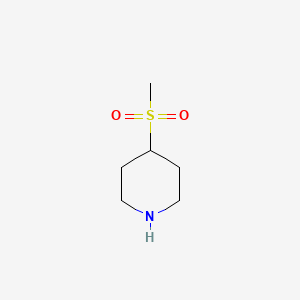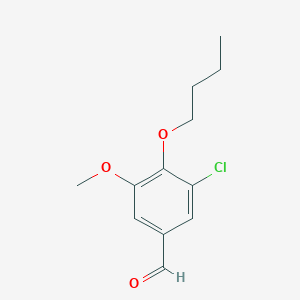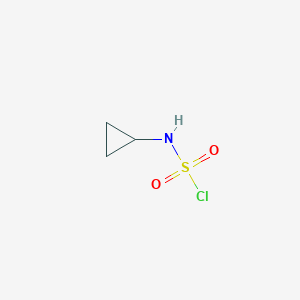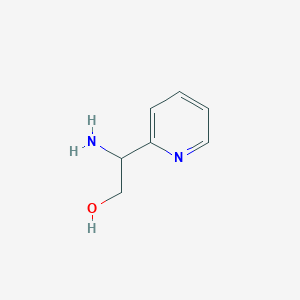
5-(Piperazin-1-yl)benzofuran-2-carboxamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Piperazin-1-yl)benzofuran-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C13H16ClN3O2 and its molecular weight is 281.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anxiolytic Properties in Animal Models
5-(Piperazin-1-yl)benzofuran-2-carboxamide hydrochloride, also known as EMD 68843, has been studied for its anxiolytic properties in animal models. In a study by Treit et al. (2001), EMD 68843 was tested in rats using the shock-probe and plus-maze tests, which are commonly used to evaluate anxiety behaviors. The compound showed dose-dependent anxiolytic effects in the shock-probe test but did not significantly affect behavior in the plus-maze test, indicating task-specific anxiolytic properties (Treit, Degroot, Kashluba, & Bartoszyk, 2001).
Anticonvulsant Activity
A series of benzofuran-acetamide derivatives, including compounds structurally related to 5-(Piperazin-1-yl)benzofuran-2-carboxamide, have been synthesized and evaluated for their anticonvulsant activity. In a study by Shakya et al. (2016), these derivatives were assessed in a maximal electroshock induced seizures (MES) model in mice, with some compounds showing significant anticonvulsant activity at low doses. This suggests potential applications in the development of new antiepileptic drugs (Shakya et al., 2016).
Serotonergic Activity and Behavioral Effects
The behavioral and neurochemical effects of EMD 68843, which is a combined selective inhibitor of serotonin reuptake and a partial agonist at 5-HT1A receptors, have been investigated. This compound has been shown to produce antidepressant-like effects in animal models, suggesting its potential use in treating depression. The specific action on serotonin reuptake and 5-HT1A receptors indicates a complex mechanism of action that could be beneficial for certain psychiatric conditions (Page et al., 2002).
Analgesic and Anti-inflammatory Properties
Compounds structurally related to 5-(Piperazin-1-yl)benzofuran-2-carboxamide have been explored for their analgesic and anti-inflammatory properties. In a study by Okunrobo and Usifoh (2006), certain derivatives showed significant inhibition of inflammation and pain in animal models, indicating potential therapeutic applications in pain management and inflammation (Okunrobo & Usifoh, 2006).
Antidiabetic Potential
Piperazine derivatives, including those related to 5-(Piperazin-1-yl)benzofuran-2-carboxamide, have shown promising antidiabetic activity in a rat model of type II diabetes. These compounds have been found to increase insulin secretion, suggesting a potential role in diabetes management (Le Bihan et al., 1999).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements associated with the compound include H302, H315, H319, H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) .
Mecanismo De Acción
Target of Action
It is an intermediate in the synthesis of vilazodone , which is a combined serotonin specific reuptake inhibitor (SSRI) and 5-HT1A receptor partial agonist . Therefore, it is plausible that the compound may interact with similar targets.
Mode of Action
If it shares similar properties with vilazodone, it may interact with serotonin receptors and inhibit the reuptake of serotonin, thereby increasing the availability of serotonin in the synaptic cleft .
Biochemical Pathways
Based on its potential similarity to vilazodone, it may affect the serotonin system, which plays a crucial role in mood regulation .
Result of Action
If it shares similar properties with vilazodone, it may result in increased serotonin levels in the synaptic cleft, potentially leading to mood elevation .
Análisis Bioquímico
Biochemical Properties
5-(Piperazin-1-yl)benzofuran-2-carboxamide hydrochloride plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with specific enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, which can alter the overall biochemical processes within cells .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it may modulate signaling pathways that are crucial for cell growth and differentiation, leading to changes in gene expression patterns and metabolic activities .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, leading to either inhibition or activation, depending on the context. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to cumulative changes in cellular processes, which may be observed in both in vitro and in vivo settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways. At higher doses, toxic or adverse effects may be observed, indicating a threshold beyond which the compound becomes harmful. These dosage-dependent effects are crucial for understanding the therapeutic potential and safety profile of this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for metabolic processes, potentially altering metabolic flux and metabolite levels. Understanding these interactions is vital for elucidating the compound’s role in cellular metabolism and its broader implications for biochemical research .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound, which can affect its overall activity and function. Studying these transport mechanisms is essential for understanding how the compound reaches its target sites within the cell .
Subcellular Localization
The subcellular localization of this compound is a key factor in determining its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These localization patterns can influence the compound’s interactions with other biomolecules and its overall biochemical effects .
Propiedades
IUPAC Name |
5-piperazin-1-yl-1-benzofuran-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2.ClH/c14-13(17)12-8-9-7-10(1-2-11(9)18-12)16-5-3-15-4-6-16;/h1-2,7-8,15H,3-6H2,(H2,14,17);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQHFBKJOBNGOGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC3=C(C=C2)OC(=C3)C(=O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00625898 |
Source


|
| Record name | 5-(Piperazin-1-yl)-1-benzofuran-2-carboxamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00625898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
913730-87-7 |
Source


|
| Record name | 5-(Piperazin-1-yl)-1-benzofuran-2-carboxamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00625898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![8-Azaspiro[bicyclo[3.2.1]octane-3,2'-[1,3]dioxolane]](/img/structure/B1289242.png)
